3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one
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Overview
Description
3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a pyrazoline ring, a tert-butyl group, and a chlorophenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol, and the product is isolated through crystallization .
Chemical Reactions Analysis
3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazoline ring or the chlorophenyl group.
Scientific Research Applications
3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one include:
3-(tert-Butyl)-4-((4-fluorophenyl)methylene)-1-methyl-2-pyrazolin-5-one: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
3-(tert-Butyl)-4-((4-bromophenyl)methylene)-1-methyl-2-pyrazolin-5-one:
3-(tert-Butyl)-4-((4-methylphenyl)methylene)-1-methyl-2-pyrazolin-5-one: The methylphenyl group provides different steric and electronic effects compared to the chlorophenyl group.
Properties
IUPAC Name |
(4E)-5-tert-butyl-4-[(4-chlorophenyl)methylidene]-2-methylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-15(2,3)13-12(14(19)18(4)17-13)9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKIUXDJFBLRA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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